molecular formula C10H16O2S B7664097 3-(3-Ethoxypropylsulfanyl)-2-methylfuran

3-(3-Ethoxypropylsulfanyl)-2-methylfuran

Cat. No.: B7664097
M. Wt: 200.30 g/mol
InChI Key: UGIGSOCDCVWKLN-UHFFFAOYSA-N
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Description

3-(3-Ethoxypropylsulfanyl)-2-methylfuran is a sulfur-containing furan derivative characterized by a 2-methylfuran backbone substituted at the 3-position with a 3-ethoxypropylsulfanyl group. This compound belongs to the class of alkylthiofurans, which are notable for their applications in flavor and fragrance industries due to their potent odor profiles.

Properties

IUPAC Name

3-(3-ethoxypropylsulfanyl)-2-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2S/c1-3-11-6-4-8-13-10-5-7-12-9(10)2/h5,7H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIGSOCDCVWKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCSC1=C(OC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3-Ethoxypropylsulfanyl)-2-methylfuran with key analogs, including 2-methylfuran-3-thiol acetate () and 2-methyl-3-furanthiol (a well-studied flavor compound).

Property 3-(3-Ethoxypropylsulfanyl)-2-methylfuran 2-Methylfuran-3-thiol acetate 2-Methyl-3-furanthiol
Molecular Weight ~214.3 g/mol (estimated) 172.23 g/mol 114.17 g/mol
Boiling Point Expected >250°C (due to larger substituent) 225–235°C 60–65°C (volatile)
Density ~1.10–1.15 g/mL (estimated) 1.138 g/mL at 25°C 1.05 g/mL (approximate)
Odor Threshold Likely higher than 0.1 ppb (inferred) Not explicitly reported 0.005–0.01 ppb in water
Functional Group 3-Ethoxypropylsulfanyl Acetylthio Thiol (-SH)
Applications Potential flavor modifier (hypothesized) Flavor additive (FEMA 3973) Key meaty aroma in food industry

Key Observations:

Structural Influence on Volatility :
The ethoxypropylsulfanyl group in the target compound likely reduces volatility compared to 2-methyl-3-furanthiol, which has a low boiling point (60–65°C) and extreme odor potency. This aligns with the trend that larger substituents increase molecular weight and decrease volatility .

Odor Profile Differences: While 2-methyl-3-furanthiol is renowned for its ultra-low odor threshold (0.005–0.01 ppb), the target compound’s odor potency is expected to be significantly lower due to the replacement of the thiol (-SH) group with a less reactive ethoxypropylsulfanyl moiety. Thiols are generally more odor-active than thioethers or esters .

Stability and Reactivity: The acetylthio group in 2-methylfuran-3-thiol acetate enhances stability compared to free thiols, as seen in its storage recommendation (sealed, 2–8°C).

Synthetic Pathways: Analogous compounds, such as 3-hydroxymethyl-5-(2,3-O-isopropylidene-β-D-erythro-furanosyl)-2-methylfuran, are synthesized via nucleophilic substitution or esterification reactions. The target compound may be synthesized through similar routes, substituting ethoxypropylthiol groups at the 3-position of 2-methylfuran .

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